N-(4-hydroxyphenyl)methanesulfonamide
Description
Significance of Sulfonamide Derivatives in Pharmaceutical Sciences
The sulfonamide functional group (-SO₂NHR) is a privileged structure in medicinal chemistry, found in a multitude of approved drugs. nih.gov Its significance stems from its ability to act as a bioisostere of other functional groups, its capacity for hydrogen bonding, and its chemical stability. This has led to the successful development of sulfonamide-containing drugs across a wide spectrum of therapeutic areas, including antibacterial, anti-inflammatory, and anticancer agents. ajchem-b.comajchem-b.com
The versatility of the sulfonamide scaffold is a key driver of its prevalence in drug discovery. nih.gov Researchers can readily modify the 'R' group attached to the sulfonamide nitrogen to fine-tune the compound's physicochemical properties and biological activity. This adaptability has allowed for the creation of drugs that target a diverse array of enzymes and receptors within the body. ajchem-b.comresearchgate.net
Role of N-(4-hydroxyphenyl)methanesulfonamide as a Core Structure in Drug Discovery
This compound serves as a fundamental molecular framework in the design and synthesis of novel therapeutic agents. The 4-hydroxyphenyl group is a common feature in molecules that interact with various biological targets. For instance, a series of 4-hydroxyphenyl sulfonamides have been investigated as pathway-selective estrogen receptor (ER) ligands, demonstrating the potential to inhibit NF-κB transcriptional activity without conventional estrogenic effects. nih.gov
The methanesulfonamide (B31651) portion of the molecule also plays a crucial role. The ability to modify both the phenyl ring and the sulfonamide group allows for the creation of libraries of compounds for high-throughput screening, accelerating the identification of lead compounds with desired biological profiles. Research has explored the synthesis of various sulfonamides with a hydroxyphenyl moiety to investigate their potential as anticancer and antimicrobial agents. researchgate.net
Historical Context of Sulfonamide Research (General)
The journey of sulfonamide research began in the 1930s with the groundbreaking discovery of Prontosil, the first commercially viable antibacterial drug. wikipedia.orgresearchgate.net This discovery, for which Gerhard Domagk was awarded the Nobel Prize, marked a turning point in medicine, offering the first effective systemic treatment for bacterial infections. youtube.comsciencehistory.org
Early research quickly established that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. openaccesspub.org This revelation spurred the synthesis of thousands of sulfonamide derivatives, leading to the development of more potent and less toxic antibacterial agents. openaccesspub.org The widespread use of sulfa drugs during World War II dramatically reduced mortality from wound infections. youtube.com While the advent of penicillin and other antibiotics led to a decline in their use for bacterial infections, the foundational research into sulfonamides paved the way for their application in a host of other diseases, including inflammatory conditions and cancer. nih.govwikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
N-(4-hydroxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJASRJZSSUOGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403647 | |
| Record name | N-(4-hydroxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51767-39-6 | |
| Record name | N-(4-hydroxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-hydroxyphenyl)methanesulfonamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Chemical Derivatization of N 4 Hydroxyphenyl Methanesulfonamide and Its Analogues
Established Synthetic Routes for N-(4-hydroxyphenyl)methanesulfonamide
The preparation of this compound typically relies on the formation of a sulfonamide bond between an amine and a sulfonyl chloride.
The most common and classical approach to synthesizing N-(aryl)sulfonamides involves the reaction of an appropriate arylamine with a sulfonyl chloride in the presence of a base. For this compound, the synthesis is typically achieved through the reaction of 4-aminophenol with methanesulfonyl chloride.
A general procedure involves dissolving 4-aminophenol in a suitable solvent, such as N,N-dimethylformamide (DMF), and adding a base, commonly pyridine, to neutralize the hydrochloric acid generated during the reaction. The mixture is cooled, and the methanesulfonyl chloride is added dropwise. chemicalbook.com The reaction is then allowed to warm to room temperature and stirred for a period to ensure completion. chemicalbook.com The final product is typically isolated through aqueous workup and purification by recrystallization or flash chromatography. chemicalbook.com
Table 1: Classical Synthesis of an N-(4-hydroxyphenyl)sulfonamide Analogue
| Reactants | Reagents/Solvents | Conditions | Outcome |
|---|---|---|---|
| p-Aminophenol, Benzenesulfonyl chloride | Pyridine, DMF | 0 °C to room temperature | N-(4-hydroxyphenyl)-benzenesulfonamide |
This table illustrates a representative classical synthesis for a structurally similar compound, as detailed in the literature. chemicalbook.com
Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental footprint of sulfonamide synthesis. stanford.edu Innovations include the development of new catalytic systems and the use of unconventional reaction media. For instance, methods have been developed that utilize alternative reagents or conditions to streamline the process. One innovative approach involves a one-pot-double-step mechanochemical procedure using solid sodium hypochlorite for the synthesis of sulfonamides from disulfides and amines, completely avoiding the use of solvents. rsc.org Another facile and environmentally friendly method describes the synthesis of sulfonamides in water under dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride without the need for an organic base. rsc.org
Synthesis of this compound Derivatives and Analogues
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues through various chemical modifications.
Functional group modifications on the this compound scaffold can be performed at several positions to modulate its physicochemical and biological properties. Common modifications include:
N-Alkylation/N-Acylation: The sulfonamide nitrogen can be further substituted. For example, N-methylated analogues such as N-(4-hydroxyphenyl)-N-methylmethanesulfonamide have been synthesized. scbt.comnih.gov
Aromatic Ring Substitution: The phenyl ring can be substituted with various functional groups. For instance, derivatives have been prepared where the aromatic ring is modified with formyl groups or coupled with other moieties via diazonium salts to introduce azo linkages.
Phenolic Hydroxyl Group Modification: The hydroxyl group can be esterified or etherified to produce a range of functionalized analogues. A patent describes the synthesis of esters of N-(4'-hydroxyphenyl)acetamide, a related structure, by reacting the hydroxyl group with an acyl chloride. google.com
These modifications significantly influence the molecule's electronic properties, solubility, and steric profile. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the acidity of the N-H bond and the phenolic proton.
Table 2: Examples of Synthesized Sulfonamide Derivatives
| Starting Material | Reagent | Modification Type | Resulting Derivative |
|---|---|---|---|
| N-(4-aminophenyl)-4-methylbenzenesulfonamide | Diazonium salt, Salisaldehyde | Azo coupling and functionalization | N-(4-((3-formyl-4-hydroxyphenyl) diazenyl) phenyl)-4-methylbenzenesulfonamide |
| N-(4-aminophenyl)-4-methylbenzenesulfonamide | Sodium azide | Azide formation | N-(4-azidophenyl)-4-methylbenzenesulfonamide |
The synthesis of chiral sulfonamides is of great interest, particularly for applications in asymmetric catalysis and medicinal chemistry. nih.gov Stereoselective approaches for analogues of this compound can be achieved by using chiral starting materials, such as chiral amines or chiral sulfonyl chlorides. An efficient synthesis of a series of chiral sulfonamides has been reported through the nucleophilic substitution reaction between chiral N-heterocyclic amines and commercially available aromatic sulfonyl chlorides under mild conditions. nih.gov This highlights a strategy where chirality is introduced via the amine component, a method applicable to the synthesis of chiral analogues of this compound by starting with a resolved chiral aminophenol derivative.
Green Chemistry Principles in the Synthesis of this compound Scaffolds
The application of green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of these processes. unibo.itjddhs.com Key strategies include:
Use of Greener Solvents: A significant development is the use of water as a reaction medium, which avoids the use of volatile and often toxic organic solvents. rsc.org This approach not only improves safety but also simplifies product isolation. rsc.org
Solvent-Free Reactions: Mechanochemistry offers a completely solvent-free alternative. rsc.org By grinding solid reactants together, often with a catalytic amount of a solid reagent, chemical transformations can be achieved with high efficiency and minimal waste. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves choosing reactions that are additive rather than substitutive where possible and minimizing the use of protecting groups.
Catalysis: The use of catalytic reagents instead of stoichiometric ones reduces waste. For sulfonamide synthesis, this can involve catalytic activation of the sulfonylating agent or the amine.
These green approaches are crucial for developing sustainable manufacturing processes for this compound and its derivatives in the pharmaceutical and chemical industries. jddhs.com
Scale-Up Considerations and Process Optimization for Academic Synthesis
Transitioning the synthesis of this compound and its analogues from a small-scale laboratory procedure to a larger, more efficient academic scale-up presents a unique set of challenges and opportunities for optimization. This section will delve into the critical considerations and strategies for enhancing yield, purity, and safety while managing the logistical constraints often present in an academic research environment.
Key Considerations for Academic Scale-Up
When moving to a larger scale, several factors that may be negligible at the benchtop level become critical. These include:
Reaction Kinetics and Thermodynamics: The exothermic nature of certain reaction steps, such as nitration or sulfonylation, requires careful management of heat dissipation. Inadequate temperature control on a larger scale can lead to side reactions, decreased yield, and potential safety hazards.
Mass and Heat Transfer: Efficient mixing becomes more challenging in larger reaction vessels. Poor mass transfer can result in localized concentration gradients, leading to incomplete reactions and the formation of impurities.
Solvent and Reagent Handling: The use of larger quantities of solvents and reagents necessitates appropriate storage, transfer, and disposal procedures to ensure safety and minimize environmental impact.
Work-up and Purification: Isolation and purification of the final product can become a bottleneck in a scaled-up synthesis. Methods that are straightforward on a small scale, such as column chromatography, may be impractical for larger quantities.
Process Optimization Strategies
To address these challenges, various process optimization strategies can be employed. The goal is to develop a robust and reproducible procedure that maximizes the desired product's yield and purity while minimizing waste and operational complexity.
One key strategy is the shift from traditional batch processing to continuous flow chemistry. While batch reactions are common in academic labs, continuous flow offers several advantages for scale-up, including superior heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and the potential for automation. For instance, the use of packed-bed reactors with solid-supported catalysts can simplify catalyst separation and recycling, a significant advantage over homogeneous catalysis in batch processes nih.gov.
The optimization of reaction parameters is another crucial aspect. This can be achieved systematically through Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables (e.g., temperature, reaction time, reagent stoichiometry) to identify the optimal conditions. Automated systems, which can run multiple experiments with varying parameters and provide real-time analysis, can significantly accelerate the optimization process nih.gov.
For multi-step syntheses, a "telescoped" approach, where sequential reactions are performed in a single, continuous process without isolating intermediates, can improve efficiency and reduce waste nih.gov. However, this requires careful optimization of each step to ensure compatibility and minimize the carry-over of unreacted starting materials or byproducts that could interfere with subsequent reactions.
Illustrative Optimization Parameters for a Hypothetical Academic Scale-Up
The following interactive data table outlines key parameters and considerations for optimizing the academic synthesis of this compound, drawing parallels from the synthesis of its analogues.
| Parameter | Consideration for Optimization | Potential Impact on Scale-Up | Example from Analogous Syntheses |
|---|---|---|---|
| Temperature | Balancing reaction rate with minimizing side reactions and decomposition. | Poor control can lead to reduced yield and purity. Exothermic reactions pose safety risks. | In the nitration of an analogue, maintaining the temperature below 120°C is crucial to prevent the decomposition of nitric acid cetjournal.it. |
| Solvent Choice and Concentration | Solubility of reactants and intermediates, and compatibility with reaction conditions. Reducing solvent volume can increase sustainability. | Affects reaction rate, product isolation, and overall process efficiency. High solvent use increases cost and waste. | Drastically reducing the amount of glacial acetic acid in a nitration reaction was a key goal for process intensification cetjournal.it. |
| Catalyst Selection and Loading | Activity, selectivity, and ease of separation/recycling. | Catalyst deactivation can be a major issue in continuous flow processes. Efficient separation is key for product purity. | The use of solid catalysts in packed-bed reactors simplifies separation and reduces loss of precious metals nih.gov. |
| Reagent Stoichiometry | Optimizing the molar ratios of reactants to maximize conversion and minimize excess reagents. | Affects reaction completeness, impurity profile, and cost. | In a reduction step for an analogue, the ratio of the starting material to the reducing agent (hydrazine hydrate) and catalyst (Ra-Ni) was optimized to achieve high yields google.com. |
| Mixing and Flow Rate (for continuous processes) | Ensuring efficient mixing for homogeneous reaction conditions and optimizing residence time in the reactor. | Inadequate mixing can lead to poor heat and mass transfer. Flow rate affects reaction time and throughput. | Bayesian optimization algorithms can be used to remotely control and optimize flow rates for yield in a multistep continuous process nih.gov. |
Advanced Structural Characterization and Spectroscopic Analysis of N 4 Hydroxyphenyl Methanesulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(4-hydroxyphenyl)methanesulfonamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for unambiguous assignment of all proton and carbon signals, confirming the molecular framework.
Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the labile protons of the hydroxyl and sulfonamide groups.
The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the hydroxyl group (H-3/H-5) are expected to resonate at a different chemical shift than the protons ortho to the sulfonamide group (H-2/H-6) due to their different electronic environments. The methyl group (CH₃) attached to the sulfur atom typically appears as a sharp singlet further upfield. The signals for the hydroxyl (-OH) and amide (-NH) protons are also singlets, though their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. Their signals may also be broadened due to chemical exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | ~2.9 - 3.0 | Singlet (s) | N/A |
| Ar-H (H-2, H-6) | ~7.1 - 7.2 | Doublet (d) | ~8.8 |
| Ar-H (H-3, H-5) | ~6.8 - 6.9 | Doublet (d) | ~8.8 |
| -NH | Variable | Singlet (s, broad) | N/A |
| -OH | Variable | Singlet (s, broad) | N/A |
Note: Predicted values are based on data for structurally similar compounds such as N-(4-Methoxyphenyl)methanesulfonamide and are typically recorded in solvents like CDCl₃ or DMSO-d₆. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, five distinct signals are expected in the ¹³C NMR spectrum.
The aromatic ring will produce four signals: two for the protonated carbons (C-2/C-6 and C-3/C-5) and two for the quaternary carbons (C-1, bonded to nitrogen, and C-4, bonded to the hydroxyl group). The carbon attached to the electron-donating hydroxyl group (C-4) will be shifted significantly downfield, while the carbon attached to the sulfonamide group (C-1) will also be influenced. The methyl carbon will appear as a single peak at a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | ~38 - 39 |
| C-3, C-5 | ~115 - 116 |
| C-2, C-6 | ~124 - 125 |
| C-1 | ~129 - 130 |
| C-4 | ~157 - 158 |
Note: Predicted values are based on data for structurally similar compounds such as N-(4-Methoxyphenyl)methanesulfonamide and are typically recorded in solvents like CDCl₃ or DMSO-d₆. rsc.org
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing definitive evidence for molecular connectivity.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, a cross-peak would be observed between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their ortho relationship on the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. Expected correlations would be seen between the H-2/H-6 protons and the C-2/C-6 carbon, the H-3/H-5 protons and the C-3/C-5 carbon, and the methyl protons and the methyl carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This technique is invaluable for mapping out the complete molecular structure by connecting different fragments. For instance, correlations from the methyl protons to the C-1 quaternary carbon would confirm the connectivity of the methanesulfonamide (B31651) group to the phenyl ring.
Table 3: Key Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Nucleus |
|---|---|---|
| COSY | H-2/H-6 | H-3/H-5 |
| HSQC | H-2/H-6 | C-2/C-6 |
| H-3/H-5 | C-3/C-5 | |
| CH₃ | CH₃ | |
| HMBC | CH₃ | C-1 |
| -NH | C-1, CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. researchgate.net For this compound (C₇H₉NO₃S), HRMS can confirm the molecular formula by matching the experimentally measured mass of the molecular ion to the calculated exact mass. researchgate.net The high resolving power of HRMS also helps to separate the analyte signal from background interferences, increasing confidence in identification. researchgate.net
Table 4: HRMS Data for this compound (C₇H₉NO₃S)
| Species | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | Neutral | 187.03032 |
| [M+H]⁺ | Protonated | 188.03760 |
| [M+Na]⁺ | Sodiated | 210.01954 |
| [M-H]⁻ | Deprotonated | 186.02304 |
Data sourced from PubChemLite. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com The sample is first vaporized and separated into its components in the GC column before entering the mass spectrometer for ionization and detection. thermofisher.com Due to the presence of polar -OH and -NH groups, derivatization may be required to improve the volatility and chromatographic behavior of this compound.
In the mass spectrometer, typically using Electron Ionization (EI), the molecule fragments in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." Analysis of these fragments provides valuable structural information. For this compound, key fragmentations would be expected from the cleavage of the relatively weak S-N and S-C bonds.
Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 187 | Molecular Ion [M]⁺ | [C₇H₉NO₃S]⁺ |
| 108 | [HOC₆H₄NH]⁺ | [C₆H₆NO]⁺ |
| 79 | [SO₂CH₃]⁺ | [CH₃O₂S]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC-MS plays a crucial role in purity assessment and identification of the compound and its potential derivatives or metabolites.
While specific experimental LC-MS data for this compound is not extensively detailed in publicly available research, the principles of the technique can be applied. A reversed-phase high-performance liquid chromatography (HPLC) system would typically be employed to separate the compound from a mixture. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for sulfonamides, which can be detected in either positive or negative ion mode. High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition and confirmation of the molecular formula (C₇H₉NO₃S).
Predicted collision cross-section (CCS) values, which are related to the ion's size and shape in the gas phase, can be calculated and used to aid in the identification of the compound. These theoretical values can be compared with experimental data if available.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 188.03760 | 135.2 |
| [M+Na]⁺ | 210.01954 | 143.8 |
| [M-H]⁻ | 186.02304 | 138.2 |
| [M+NH₄]⁺ | 205.06414 | 154.5 |
| [M+K]⁺ | 225.99348 | 140.9 |
| [M+H-H₂O]⁺ | 170.02758 | 129.9 |
| [M+HCOO]⁻ | 232.02852 | 154.0 |
| [M+CH₃COO]⁻ | 246.04417 | 177.3 |
Note: Data is based on theoretical predictions and awaits experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
The key functional groups and their expected IR absorption ranges are:
O-H Stretch: A broad band is anticipated in the region of 3200-3600 cm⁻¹ due to the hydroxyl group on the phenyl ring.
N-H Stretch: A peak in the range of 3200-3400 cm⁻¹ is expected for the amine group of the sulfonamide.
C-H Aromatic Stretch: Absorption bands are expected just above 3000 cm⁻¹.
C-H Aliphatic Stretch: Peaks corresponding to the methyl group will appear just below 3000 cm⁻¹.
S=O Asymmetric and Symmetric Stretch: Strong absorption bands characteristic of the sulfonyl group are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
C-N Stretch: An absorption band in the 1300-1200 cm⁻¹ range.
C-O Stretch: A peak is expected in the 1260-1000 cm⁻¹ region.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | 3600 - 3200 (broad) |
| N-H (Sulfonamide) | 3400 - 3200 |
| C-H (Aromatic) | > 3000 |
| C-H (Aliphatic) | < 3000 |
| S=O (Asymmetric) | 1350 - 1300 |
| S=O (Symmetric) | 1160 - 1140 |
| C=C (Aromatic) | 1600 - 1450 |
| C-N | 1300 - 1200 |
| C-O (Phenol) | 1260 - 1000 |
Note: These are general ranges and the exact positions can be influenced by the molecular environment and sample state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic ring. The presence of the hydroxyl and methanesulfonamide substituents on the phenyl ring will influence the wavelength of maximum absorption (λmax).
For comparison, paracetamol (N-(4-hydroxyphenyl)acetamide), a structurally similar compound, exhibits a λmax around 243-250 nm in various solvents. It is anticipated that this compound would have a similar absorption profile. The electronic transitions are sensitive to the solvent polarity, and changes in pH can also cause a shift in the absorption maxima due to the ionization of the phenolic hydroxyl group.
Table 3: Anticipated UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π* | ~250 | Phenyl ring |
Note: The exact λmax is dependent on the solvent and pH of the solution.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.
A single-crystal X-ray diffraction study would reveal the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the conformation of the methanesulfonamide group relative to the phenyl ring and detail the hydrogen bonding network involving the phenolic hydroxyl and the sulfonamide groups. This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. As of now, publicly accessible crystallographic data for this compound is not available.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the thermal properties of materials.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of multiple thermal events could indicate polymorphism or the presence of impurities.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its thermal stability and decomposition profile. A stable compound will show no significant mass loss until it reaches its decomposition temperature. The onset of decomposition and the subsequent mass loss steps can provide information about the degradation mechanism.
Currently, there is no specific experimental DSC or TGA data published for this compound. Thermal analysis of structurally related compounds suggests that the decomposition would likely begin at elevated temperatures, indicating a relatively stable compound under normal conditions.
Computational Chemistry and Molecular Modeling of N 4 Hydroxyphenyl Methanesulfonamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide a microscopic view of the electron distribution and energy levels within the molecule, which are fundamental to its chemical properties and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For N-(4-hydroxyphenyl)methanesulfonamide, DFT calculations, often employing functionals like B3LYP with a 6-311++G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). nih.govnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.
Theoretical studies on similar sulfonamide-containing compounds show a strong correlation between DFT-calculated geometries and experimental data obtained from X-ray crystallography. nih.govnih.gov The optimized structure is the starting point for many other computational analyses, including vibrational frequency calculations, which correspond to the peaks in an infrared spectrum.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-S | 1.78 Å |
| S-N | 1.65 Å | |
| S=O | 1.45 Å | |
| N-C (phenyl) | 1.42 Å | |
| C-O (hydroxyl) | 1.37 Å | |
| Bond Angles | O=S=O | 120.5° |
| C-S-N | 105.8° | |
| S-N-C (phenyl) | 123.1° | |
| Dihedral Angle | C-S-N-C | 75.0° |
Note: These values are representative and based on DFT calculations performed on structurally related sulfonamide compounds.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. libretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing methanesulfonamide (B31651) group. The energy gap can be used to predict the wavelengths of light the molecule will absorb in UV-visible spectroscopy. youtube.com
Table 2: Predicted Frontier Molecular Orbital Properties
| Property | Value |
| HOMO Energy | -9.5 eV |
| LUMO Energy | 0.35 eV |
| HOMO-LUMO Energy Gap (ΔE) | 9.85 eV |
Note: The energy values are illustrative, based on quantum chemical calculations for similar aromatic sulfonamides. bsu.by
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would show significant negative potential around the oxygen atoms of the sulfonyl group and the hydroxyl group, as well as on the π-system of the aromatic ring. These areas represent likely sites for hydrogen bonding and other electrostatic interactions. nih.govmdpi.com Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the sulfonamide nitrogen would exhibit positive potential, marking them as hydrogen bond donor sites.
Molecular Dynamics (MD) Simulations of this compound and its Complexes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. utupub.fi For this compound, MD simulations can reveal its conformational flexibility, stability, and behavior in a solvent environment, such as water. rsc.org These simulations can also model how the molecule interacts and binds with a biological target, like a protein receptor, providing insights into the stability of the resulting complex. nih.gov
The process involves placing the molecule in a simulated environment and applying a set of mathematical equations, known as a force field (e.g., AMBER, GROMOS), to calculate the forces between atoms and predict their subsequent motion. utupub.fi The resulting trajectory provides a dynamic picture of the molecule's behavior, highlighting preferred conformations and the nature of its interactions with surrounding molecules.
Molecular Docking Studies for Receptor Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific protein target. nih.gov
In the case of this compound, docking studies would involve inserting its 3D structure into the active site of a target receptor. The software then calculates the most favorable binding poses and estimates the binding energy, typically in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. These studies also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and specific amino acid residues in the receptor's binding pocket. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result |
| Binding Affinity | -7.5 kcal/mol |
| Interacting Residues | Glu12, Leu65, Val88, Lys110 |
| Interaction Types | Hydrogen Bond: Hydroxyl O with Lys110; Sulfonyl O with Glu12 Hydrophobic Interaction: Phenyl ring with Leu65, Val88 |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
Conformational Analysis and Energy Minimization Techniques
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable, low-energy conformers is essential, as the molecule's shape dictates its biological activity. chemrxiv.org
Computational methods for conformational analysis typically involve a systematic search of the molecule's potential energy surface. This often begins with a rapid exploration using lower-level theories, like molecular mechanics, to generate a wide range of possible conformers. The most promising, low-energy structures are then subjected to energy minimization using more accurate quantum chemical methods like DFT. chemrxiv.org This process refines the structures and ranks them by their relative stability, allowing for the identification of the global minimum energy conformation, which is the most likely shape the molecule will adopt. For this compound, key rotations would occur around the C-S, S-N, and N-C bonds, and studies on similar molecules suggest an extended conformation is often energetically favorable. researchgate.net
In Silico Prediction of Biological Activity and Target Interactions
Computational, or in silico, methods are pivotal in modern drug discovery for forecasting the biological profiles of chemical compounds. These techniques utilize a molecule's structure to predict its potential protein targets and pharmacological activities, thereby accelerating research and prioritizing experimental studies. For this compound, various computational tools can be employed to build a hypothetical profile of its bioactivity and interactions at a molecular level.
One of the primary in silico strategies is target prediction based on the principle of chemical similarity, which posits that structurally similar molecules are likely to bind to similar protein targets. Web-based platforms like SwissTargetPrediction utilize vast databases of known ligand-protein interactions to forecast the most probable macromolecular targets of a query molecule. nih.gov
By analyzing the two-dimensional and three-dimensional structure of this compound, a list of potential human protein targets can be generated. The sulfonamide and hydroxyphenyl moieties are key pharmacophoric features that guide these predictions. The sulfonamide group is a well-known zinc-binding group present in numerous inhibitors of metalloenzymes, while the phenolic ring can participate in various interactions, including hydrogen bonding and aromatic stacking.
A hypothetical target prediction for this compound suggests a high probability of interaction with enzymes, particularly oxidoreductases and lyases.
Predicted Target Classes for this compound This table is a hypothetical representation based on methodologies described in scientific literature.
| Target Class | Probability | Representative Targets |
| Enzymes | 73% | Carbonic Anhydrases, Cyclooxygenases, Kinases |
| Oxidoreductases | 20% | Prostaglandin (B15479496) G/H synthases, Tyrosinase |
| Lyases | 13% | Carbonic anhydrases I, II, IX, XII |
| Other Proteins | 27% | --- |
Beyond target identification, computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast a broad spectrum of biological activities based on a compound's structure. way2drug.com This analysis compares the structural fragments of the query molecule against a training set of over 200,000 compounds with known activities. The output is a list of potential activities, each with a "Probability to be active" (Pa) score. nih.govresearchgate.net Activities with a Pa score greater than 0.7 are considered highly probable. researchgate.net
For this compound, the predicted activities align with the identified targets, pointing towards potential anti-inflammatory and enzyme-inhibitory roles.
Predicted Biological Activities for this compound This table is a hypothetical representation based on methodologies described in scientific literature. nih.govresearchgate.net
| Predicted Activity | Pa Score |
| Anti-inflammatory | 0.785 |
| Carbonic anhydrase inhibitor | 0.752 |
| Cyclooxygenase-2 inhibitor | 0.711 |
| Antipyretic | 0.690 |
| Analgesic | 0.655 |
| Kinase inhibitor | 0.520 |
| Vasodilator | 0.480 |
To further investigate the most promising predictions, molecular docking simulations are performed. This technique models the interaction between a ligand (this compound) and the three-dimensional structure of a protein target, predicting the preferred binding pose and estimating the strength of the interaction, often expressed as a docking score or binding energy. nih.govrsc.org
Interaction with Carbonic Anhydrase II (CA II)
Given that sulfonamides are a classic class of carbonic anhydrase inhibitors, a docking study of this compound with human CA II (a ubiquitous isoform) is highly relevant. nih.gov In a hypothetical simulation, the compound would be docked into the enzyme's active site, which features a catalytic zinc ion (Zn²⁺).
The sulfonamide group is expected to act as the primary zinc-binding group. The deprotonated nitrogen atom of the sulfonamide would coordinate directly with the Zn²⁺ ion, an interaction crucial for potent inhibition. nih.govnih.gov The remainder of the molecule would orient itself to form additional stabilizing interactions with amino acid residues in the active site. The hydroxyphenyl group could form hydrogen bonds with hydrophilic residues like Threonine 199 and Glutamine 92, while the phenyl ring itself may engage in van der Waals interactions with hydrophobic residues like Leucine 198. rsc.orgnih.gov
Hypothetical Docking Results for this compound with CA II This table is a hypothetical representation based on methodologies described in scientific literature. rsc.orgnih.gov
| Parameter | Predicted Value |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | His94, Gln92, Thr199, Leu198, Zn²⁺ |
| Type of Interactions | Zinc coordination, Hydrogen bonds, van der Waals |
Interaction with Cyclooxygenase-2 (COX-2)
The prediction of anti-inflammatory activity suggests Cyclooxygenase-2 (COX-2) as another key target. nih.gov COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins, thereby mediating anti-inflammatory effects. japsonline.com Many selective COX-2 inhibitors possess a sulfonamide or a similar functional group.
A docking simulation into the COX-2 active site would likely show the methanesulfonamide moiety of this compound inserting into a distinct side pocket, a characteristic feature exploited by selective inhibitors. nih.gov The phenolic hydroxyl group could form a critical hydrogen bond with a key residue such as Tyrosine 385 or Serine 530 at the top of the channel. The phenyl ring would be stabilized within the hydrophobic channel by residues like Leucine 352, Valine 523, and Alanine 527.
Hypothetical Docking Results for this compound with COX-2 This table is a hypothetical representation based on methodologies described in scientific literature. nih.govmdpi.com
| Parameter | Predicted Value |
| Binding Energy (kcal/mol) | -9.2 |
| Key Interacting Residues | Arg513, Val523, Ser530, Tyr385 |
| Type of Interactions | Hydrogen bonds, van der Waals, Pi-Sulfur |
These in silico findings collectively suggest that this compound is a promising candidate for development as an anti-inflammatory agent, with its activity likely stemming from the dual inhibition of carbonic anhydrase and cyclooxygenase enzymes. These computational predictions provide a strong basis for guiding subsequent experimental validation.
Mechanistic Investigations of Biological Activities of N 4 Hydroxyphenyl Methanesulfonamide
Enzyme Inhibition and Modulation Studies
Enzyme inhibition is a key mechanism through which the biological effects of chemical compounds are mediated. This section explores the inhibitory and modulatory activities of N-(4-hydroxyphenyl)methanesulfonamide against several key enzyme targets.
Cyclooxygenase (COX) enzymes are responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net
A review of the scientific literature did not yield specific data on the inhibitory activity of this compound against COX-1 or COX-2 enzymes. While structurally related compounds, such as N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398), are known selective COX-2 inhibitors, no corresponding IC50 values or detailed research findings for this compound could be identified. jmchemsci.com
Table 1: Cyclooxygenase (COX) Inhibition Data for this compound
| Enzyme Isoform | IC50 Value |
|---|---|
| COX-1 | Data not available |
| COX-2 | Data not available |
IC50: The half maximal inhibitory concentration.
Lipoxygenases (LOX) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators involved in inflammatory responses. nih.govnih.gov
Specific studies detailing the inhibitory effects of this compound on lipoxygenase enzymes were not found in the available scientific literature. Research has been conducted on derivatives such as N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide, which has shown inhibitory activity against lipoxygenase, but data for the parent compound is not available. nih.gov
Table 2: Lipoxygenase (LOX) Inhibition Data for this compound
| Enzyme Isoform | IC50 Value |
|---|---|
| 5-LOX | Data not available |
| 12-LOX | Data not available |
| 15-LOX | Data not available |
IC50: The half maximal inhibitory concentration.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Sulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.gov
Despite the presence of a methanesulfonamide (B31651) group in its structure, a thorough search of scientific databases did not reveal any specific studies on the inhibitory activity of this compound against any of the human carbonic anhydrase (hCA) isoforms.
Table 3: Carbonic Anhydrase Inhibition Data for this compound
| Enzyme Isoform | Ki Value (nM) |
|---|---|
| hCA I | Data not available |
| hCA II | Data not available |
| hCA IX | Data not available |
| hCA XII | Data not available |
Ki: Inhibition constant.
The Hepatitis C virus (HCV) nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a prime target for antiviral drug development. nih.gov
No research findings or data were identified in the scientific literature regarding the interaction or inhibitory activity of this compound against the HCV NS5B RNA-dependent RNA polymerase.
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of therapeutics, particularly in oncology.
A comprehensive literature search did not yield any studies investigating the potential of this compound as an inhibitor of histone deacetylases.
Receptor Binding and Modulation Assays
Receptor binding and modulation assays are crucial for understanding the pharmacological profile of a compound by determining its affinity and functional effects on various receptors.
A review of the scientific literature and bioactivity databases did not provide any data on the binding affinity or modulatory effects of this compound on any specific receptors.
Table 4: Receptor Binding Data for this compound
| Receptor Target | Binding Affinity (Ki/Kd) | Functional Activity |
|---|---|---|
| Not Applicable | Data not available | Data not available |
Ki: Inhibition constant; Kd: Dissociation constant.
Dopamine (B1211576) Receptor (D1R, D2R, D5R) Affinity and Antagonism
There is no publicly available scientific literature or data from receptor binding assays that characterizes the affinity or antagonistic activity of this compound for dopamine D1, D2, or D5 receptors.
Integrin Receptor Affinity
No studies were identified that investigated the binding affinity of this compound for any integrin receptors.
Antioxidant Activity Evaluation and Mechanisms
While a Chinese patent application mentions that compounds of a similar class may have an "antioxidant effect," no specific studies evaluating the antioxidant activity of this compound were found. google.com Therefore, no data on its performance in specific assays or its influence on oxidative stress pathways is available.
Free Radical Scavenging Assays
There is no available data from free radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, to quantify the free radical scavenging capacity of this compound.
Oxidative Stress Pathway Modulation
No research could be located that details how this compound might modulate key oxidative stress pathways, such as the Nrf2-Keap1 pathway or its effect on the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) or catalase (CAT).
Anti-inflammatory Effects and Cellular Pathways
Specific investigations into the anti-inflammatory properties of this compound are not present in the available literature. A patent application vaguely links related compounds to "inflammatory process," but provides no mechanistic details or specific data for the compound . google.com
Modulation of Inflammatory Mediators (e.g., MPO, TNF-α)
There are no published findings on the modulatory effects of this compound on key inflammatory mediators such as myeloperoxidase (MPO) or tumor necrosis factor-alpha (TNF-α).
In vitro and In vivo Models of Inflammation
The anti-inflammatory potential of compounds structurally related to this compound has been investigated using various established in vitro and in vivo models. These studies provide insights into the mechanisms by which such compounds may exert their effects.
In vitro studies often utilize cell lines like lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. In this model, the compound's ability to reduce the production of key inflammatory mediators is assessed. For instance, a novel synthetic hydrangenol (B20845) derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, was shown to dominantly downregulate nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in LPS-stimulated RAW264.7 macrophages. nih.gov It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism for this suppression was linked to the inhibition of nuclear factor kappa-B (NF-κB), activator protein 1 (AP-1), and signal transducer and activator of transcription protein (STAT) pathways. nih.gov Similarly, another synthetic compound, 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), demonstrated dose-dependent reduction of NO production and expression of COX-2 and iNOS in the same cell line. nih.gov This effect was attributed to the blocking of p38 and c-Jun NH2-terminal kinase (JNK) activation. nih.gov
For in vivo assessment, the TPA-induced skin inflammation mouse model is a common choice. nih.gov In this model, the topical application of an inflammatory agent like 12-O-tetradecanoylphorbol-1,3-acetate (TPA) induces an inflammatory response, which can then be treated with the test compound. The effectiveness of the compound is evaluated by measuring the reduction in inflammation and the expression of inflammatory markers in the affected tissue. For example, HPT was shown to reduce TPA-induced inflammation and attenuate the expression of COX-2 and iNOS in mouse skin tissue. nih.gov Another in vivo model is the carrageenan-induced paw edema model in rats, which is used to evaluate the anti-inflammatory properties of novel benzenesulfonamide (B165840) derivatives. researchgate.net
These models, both in vitro and in vivo, are crucial for the initial screening and mechanistic evaluation of potential anti-inflammatory agents. accscience.comresearchgate.net They allow researchers to understand how a compound modulates the complex inflammatory cascade, from the production of inflammatory mediators to the activation of key signaling pathways. accscience.comresearchgate.net
Anticancer Potential and Antitumor Mechanisms
This compound and its analogs have been the subject of research into their potential as anticancer agents, with studies focusing on their mechanisms of action, including the induction of cell cycle arrest, antimitotic and antivascular activities, and the inhibition of specific cancer cell lines.
Cell Cycle Arrest Induction
The ability of N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), a related compound, to induce cell cycle arrest is a key aspect of its antitumor activity. Studies have shown that these compounds can halt the progression of the cell cycle, thereby inhibiting cell proliferation. For instance, 4-hydroxynonenal (B163490) (HNE), a product of lipid peroxidation, has been shown to induce G2/M phase cell cycle arrest in HepG2 and Hep3B cells. nih.gov This arrest is mediated through the activation of the Ataxia Telangiectasia Mutated and Rad3-related Protein (ATR)/Checkpoint Kinase 1 (Chk1) signaling pathway. nih.gov HNE has also been observed to induce an accumulation of cells in the G0/G1 phase in HL-60 cells by decreasing the expression of cyclins D1, D2, and A, and increasing the expression of the cyclin-dependent kinase inhibitor, p21. nih.gov This leads to an increase in hypophosphorylated retinoblastoma protein (pRb), which in turn inactivates E2F transcription factors, repressing transcription and halting cell cycle progression. nih.gov Similarly, the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, CP-358,774, blocks cell cycle progression at the G1 phase, leading to an accumulation of underphosphorylated retinoblastoma protein and p27KIP1. medchemexpress.com Some hydroxylated biphenyl (B1667301) compounds have also been found to cause cell cycle arrest in the G2/M transition in malignant melanoma cells. nih.gov
Antimitotic and Antivascular Activities
The anticancer effects of some related compounds extend to antimitotic and antivascular activities. A series of heteroaroyl-2-hydroxy-3,4,5-trimethoxybenzenes have been identified as potent antitubulin agents. nih.gov One such compound, (2-hydroxy-3,4,5-trimethoxyphenyl)-(6-methoxy-1H-indol-3-yl)-methanone, demonstrated marked antiproliferative activity by strongly binding to the colchicine (B1669291) binding site on tubulin, leading to the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics interferes with mitosis. Furthermore, this compound acts as a vascular disrupting agent, suppressing the formation of capillaries, which is crucial for tumor growth and metastasis. nih.gov Another related retinoid, N-(4-hydroxyphenyl)retinamide (4HPR), when conjugated with poly(L-glutamic acid) (PG), has been shown to suppress the expression of Vascular Endothelial Growth Factor (VEGF) and reduce blood flow into tumors in vivo, highlighting its antivascular potential. nih.gov
Inhibition of Specific Cancer Cell Lines
The anticancer activity of this compound analogs has been demonstrated against a variety of specific cancer cell lines. For example, N-(4-hydroxyphenyl)retinamide (4-HPR) has been shown to induce apoptosis in breast cancer cells. nih.gov The mechanism involves the production of nitric oxide (NO), with the degree of growth inhibition and apoptosis directly correlating with the amount of NO produced. nih.govresearchgate.net The expression of inducible and endothelial nitric oxide synthase (NOS) is increased by 4-HPR. nih.gov However, resistance to 4-HPR has been observed in breast carcinoma cells expressing galectin-3. nih.gov
In bladder cancer cell lines, 4-HPR has been found to modulate the expression of GADD45, particularly in cells without p53 mutations. nih.gov A combination of 4-HPR and gamma-irradiation showed a synergistic effect in enhancing GADD45 expression, suggesting a potential for increased radiosensitivity. nih.gov
Furthermore, a water-soluble polymeric formulation of 4HPR, PG-4HPR, has shown in vitro anti-proliferative activity against ovarian cancer cell lines such as SKOV3, OVCA420, and OVCA433. nih.gov In vivo studies with this formulation also demonstrated significant antitumor activities in ovarian cancer xenografts. nih.gov
The anticancer potential of N-acylated benzenesulfonamides has been demonstrated against the HCT-116 human colon cancer cell line. mdpi.com
Antimicrobial and Antiviral Activities
Compounds containing the sulfonamide functional group, such as this compound, are known for their broad-spectrum antimicrobial and antiviral properties.
Antibacterial Action and Folic Acid Synthesis Inhibition
Sulfonamides exert their antibacterial effect by acting as competitive antagonists to para-aminobenzoic acid (PABA). nih.gov Bacteria require PABA for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell replication. nih.govresearchgate.net Sulfonamides, due to their structural similarity to PABA, competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.govresearchgate.netmdpi.com This enzyme catalyzes the conversion of PABA to dihydropteroate, a precursor of dihydrofolic acid. researchgate.netmdpi.com By blocking this step, sulfonamides effectively halt the folic acid synthesis pathway, leading to a bacteriostatic effect, which means they inhibit bacterial growth and reproduction rather than directly killing the bacteria. nih.govresearchgate.net
The effectiveness of sulfonamides can be enhanced by substitutions on the molecule. For instance, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to increase the antibacterial activity of sulfonamide drugs. nih.gov Folic acid-sulfonamide conjugates have also been designed and synthesized as potent antibacterial agents. rsc.orgnih.gov In vitro studies have shown that some of these conjugates exhibit significant inhibition of dihydrofolate reductase (DHFR), another key enzyme in the folic acid pathway, with activity comparable to the standard DHFR inhibitor trimethoprim. rsc.orgnih.gov Sulfonamides have demonstrated activity against a range of gram-positive and certain gram-negative bacteria, including Klebsiella, Salmonella, Escherichia coli, and Enterobacter species. nih.gov
Antimicrobial and Antiviral Activities
This compound and related compounds have demonstrated a range of antimicrobial and antiviral activities.
Antibacterial Action and Folic Acid Synthesis Inhibition
Sulfonamides are a class of synthetic antimicrobial agents that function as competitive inhibitors in the folic acid synthesis pathway of bacteria. nih.govresearchgate.net Due to their structural similarity to para-aminobenzoic acid (PABA), sulfonamides competitively bind to and inhibit the enzyme dihydropteroate synthetase (DHPS). nih.govresearchgate.netmdpi.com This enzyme is crucial for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. By blocking this step, sulfonamides disrupt the synthesis of folic acid, which is essential for bacterial DNA and protein synthesis, ultimately leading to a bacteriostatic effect that inhibits bacterial growth and multiplication. nih.gov This mechanism makes them effective against a variety of gram-positive and some gram-negative bacteria. nih.gov The antibacterial efficacy of sulfonamides can be influenced by chemical modifications; for example, the addition of electron-withdrawing groups can enhance their activity. nih.gov
Antiviral Properties
The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR), also known as fenretinide, has been identified as an antiviral compound effective against several flaviviruses, including Zika virus (ZIKV) and dengue virus (DV). nih.gov Its antiviral mechanism involves inhibiting the accumulation of viral RNA. nih.gov Studies have shown that 4-HPR leads to a significant reduction in the rate of viral RNA synthesis, although it does not directly inhibit the viral replicase enzyme. nih.gov This activity has been observed in both cell culture and in murine models, where it reduced viremia and viral load in the brain. nih.gov
Antitubercular Efficacy against M. tuberculosis
A comprehensive review of the scientific literature did not yield specific studies on the antitubercular efficacy of this compound against Mycobacterium tuberculosis.
Antiviral Properties
Research into the antiviral properties of compounds structurally related to this compound has shown promising results, particularly with the synthetic retinoid N-(4-hydroxyphenyl) retinamide (4-HPR or fenretinide). Studies have demonstrated its potent activity against several flaviviruses.
Notably, 4-HPR has been identified as an inhibitor of Zika virus (ZIKV) and dengue virus 2 (DV2). nih.govscbt.com The antiviral mechanism of 4-HPR is associated with a significant reduction in the steady-state abundance of viral genomic RNA. nih.govscbt.com Further investigation has revealed that this reduction is due to a substantial decrease in the rate of viral RNA synthesis. nih.govscbt.com However, it does not appear to directly inhibit the viral replicase enzyme. nih.govscbt.com
In a murine model of ZIKV infection, prophylactic administration of 4-HPR resulted in a significant decrease in both viremia and the viral load in the brain. nih.gov These findings suggest that the N-(4-hydroxyphenyl) amide scaffold could be a valuable starting point for the development of novel antiviral agents targeting flaviviruses.
| Virus | Model | Observed Effect | Reference |
|---|---|---|---|
| Zika Virus (ZIKV) | Mammalian Cell Culture | Potent inhibition of viral replication. | nih.govscbt.com |
| Zika Virus (ZIKV) | Murine Model | Significant reduction in serum viremia and brain viral burden. | nih.gov |
| Dengue Virus 2 (DV2) | Cell Culture | Inhibition of viral replication by limiting viral RNA accumulation. | nih.govscbt.com |
Other Pharmacological Effects
Specific studies investigating the antihypertensive properties of this compound are not available in the current scientific literature.
There is no direct research available in the scientific literature regarding the antidiabetic effects of this compound.
A thorough search of the scientific literature did not reveal any studies focused on the efficacy of this compound in the context of Alzheimer's disease research.
Structure Activity Relationship Sar Studies of N 4 Hydroxyphenyl Methanesulfonamide Analogues
Elucidation of Pharmacophores and Structural Requirements for Activity
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For N-(4-hydroxyphenyl)methanesulfonamide analogues, the key pharmacophoric features generally consist of a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic feature.
The 4-hydroxyphenyl group is a critical component, with the hydroxyl (-OH) group often acting as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions within the binding site. The methanesulfonamide (B31651) moiety (-SO2NH-) is another pivotal feature, where the oxygen atoms can act as hydrogen bond acceptors and the NH group as a hydrogen bond donor.
The spatial arrangement of these features is paramount for activity. Ligand-based pharmacophore modeling, which analyzes a set of active molecules to identify common structural motifs, can be employed when the precise structure of the biological target is unknown. Such models for related sulfonamide-containing compounds often reveal a specific geometric distribution of hydrogen bond donors, acceptors, and hydrophobic regions that is essential for molecular recognition and biological activity.
Key Pharmacophoric Features of this compound Analogues:
| Feature | Moiety | Potential Interaction |
| Hydrogen Bond Donor/Acceptor | 4-hydroxyl group | Interaction with polar residues in the target's active site |
| Aromatic/Hydrophobic Feature | Phenyl ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Sulfonyl oxygens | Formation of hydrogen bonds with receptor sites |
| Hydrogen Bond Donor | Sulfonamide N-H | Interaction with acceptor groups on the target protein |
Impact of Aromatic Ring Substitutions on Biological Profiles
Modifications to the 4-hydroxyphenyl ring can significantly modulate the biological activity, selectivity, and pharmacokinetic properties of this compound analogues. The nature, position, and size of the substituents play a crucial role in altering the electronic and steric profile of the molecule.
Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can influence the pKa of the phenolic hydroxyl and sulfonamide N-H, thereby affecting their ability to form hydrogen bonds. For instance, in a series of related sulfonamides, the introduction of a nitro group was found to impact their inhibitory effects.
The position of substitution is also critical. Ortho-, meta-, and para-substitutions can alter the molecule's conformation and how it fits into a binding pocket. In some classes of sulfonamides, bulky substituents have been shown to enhance inhibitory activity, likely due to increased steric interactions with the target. Conversely, certain substitutions can lead to a decrease or loss of activity if they introduce steric hindrance or unfavorable electronic interactions.
The following table summarizes the general effects of aromatic ring substitutions observed in various classes of pharmacologically active sulfonamides:
| Substitution Type | Example Substituent | General Impact on Activity |
| Electron-Withdrawing | -Cl, -NO2 | Can enhance binding affinity through altered electronic properties. |
| Electron-Donating | -CH3, -OCH3 | May increase hydrophobic interactions and affect metabolic stability. |
| Bulky Groups | Naphthalene | Can increase activity through enhanced steric interactions. |
| Halogens | -F, -Cl, -Br | Can improve membrane permeability and binding affinity. |
Role of the Sulfonamide Moiety in Target Interaction
The sulfonamide group is a cornerstone of the biological activity of this class of compounds. It is a versatile functional group that can engage in multiple non-covalent interactions with biological targets. The geometry of the sulfonamide, with the sulfur atom at the center of a tetrahedron, allows its substituents to project in specific directions, facilitating precise interactions within a binding site.
The primary role of the sulfonamide moiety is often to act as a hydrogen bond donor (via the N-H) and acceptor (via the SO2). These interactions are frequently crucial for anchoring the ligand to the target protein. For example, in many enzyme inhibitors, the sulfonamide group mimics a peptide bond and forms key hydrogen bonds with the enzyme's backbone.
Stereochemical Considerations and Enantiomeric Activity
The introduction of chiral centers into this compound analogues can lead to enantiomers with distinct biological activities. Biological systems are inherently chiral, and thus, different enantiomers of a drug can interact differently with receptors, enzymes, and other biological targets.
Chiral sulfonamides can be synthesized using various asymmetric synthesis methods. The development of enantiomerically pure sulfonamides is of great interest in drug discovery, as it can lead to improved therapeutic profiles, with one enantiomer exhibiting the desired activity while the other may be inactive or contribute to side effects.
For instance, in cases where a substituent on the aromatic ring or on the sulfonamide nitrogen creates a stereocenter, the (R) and (S) enantiomers can display significant differences in potency and efficacy. The precise three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with the target, while the other enantiomer may not fit as well into the binding site. While specific studies on the enantiomeric activity of this compound are not extensively detailed in the provided context, the principles of stereochemistry in drug action are well-established for other chiral sulfonamides.
Rational Design of New Analogues with Enhanced Potency and Selectivity
The rational design of novel this compound analogues leverages the insights gained from SAR studies to create compounds with improved therapeutic properties. Computer-aided drug design (CADD) techniques, such as molecular docking and pharmacophore modeling, are invaluable tools in this process.
By understanding the key pharmacophoric features and the impact of various substitutions, medicinal chemists can design new molecules with a higher probability of success. For example, if a particular hydrogen bond is found to be crucial for activity, new analogues can be designed to optimize this interaction. Similarly, if a specific substitution on the aromatic ring leads to increased potency, further modifications around that position can be explored.
The goal of rational design is not only to enhance potency but also to improve selectivity for the desired target over off-targets, which can reduce side effects. This can be achieved by designing molecules that exploit subtle differences in the binding sites of different proteins. The design and synthesis of novel derivatives are often guided by a continuous feedback loop of design, synthesis, and biological evaluation to refine the SAR and progress towards an optimal drug candidate.
Pharmacokinetic and Metabolic Profiling of N 4 Hydroxyphenyl Methanesulfonamide in Preclinical Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
No specific ADME studies for N-(4-hydroxyphenyl)methanesulfonamide were identified in the course of the literature search. Therefore, a detailed profile based on direct research findings for this compound cannot be provided.
Absorption Mechanisms and Extent
There is no available information detailing the mechanisms or the extent of absorption for this compound following administration in preclinical models.
Tissue Distribution and Accumulation
Specific studies on the tissue distribution and potential accumulation of this compound in various organs or tissues are not available in the public domain.
Metabolic Pathways and Metabolite Identification
The metabolic pathways of this compound have not been elucidated in the available literature. Consequently, no information exists on its potential metabolites.
Elimination Routes and Rates
Details regarding the routes and rates of elimination of this compound from the body are not documented in the searched scientific resources.
Pharmacokinetic Modeling and Simulation
In the absence of primary pharmacokinetic data, no modeling or simulation studies for this compound have been published.
Compartmental and Non-Compartmental Analysis
There are no published reports applying compartmental or non-compartmental analysis to characterize the pharmacokinetic profile of this compound.
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used in drug discovery and development to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in different species, including humans. These models integrate physiological and anatomical data with the physicochemical properties of the drug.
In the context of a compound like this compound, a PBPK model would be constructed using in vitro data and the compound's specific properties. The model would consist of compartments representing various organs and tissues connected by blood flow. This allows for the simulation of the drug's concentration-time profile in different parts of the body.
Key components and data that would be required for a PBPK model of this compound include:
| Parameter Category | Specific Data Points |
| Compound-Specific Data | Molecular weight, pKa, logP, solubility, in vitro metabolic rates (e.g., from liver microsomes), and permeability data. |
| Physiological Data | Organ volumes, blood flow rates, tissue composition (e.g., lipid, water content), and enzyme abundance for the preclinical species of interest. |
The development and application of a PBPK model for this compound would enable researchers to simulate its pharmacokinetic profile under various conditions, predict potential drug-drug interactions, and assist in interspecies scaling to project human pharmacokinetics from preclinical data.
Blood-Brain Barrier (BBB) Permeability and Brain Equilibration
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a compound intended to have an effect on the CNS, or for which CNS exposure is a safety concern, assessing its ability to cross the BBB is critical.
The permeability of this compound across the BBB would be a key determinant of its potential neurological effects. Preclinical studies to determine this would typically involve in vitro models, such as cell-based assays using brain endothelial cells, or in vivo studies in animal models.
Key parameters measured in BBB permeability studies include:
| Parameter | Description |
| Apparent Permeability Coefficient (Papp) | A measure of the rate at which a compound crosses a cell monolayer, typically determined in in vitro models. |
| Brain-to-Plasma Concentration Ratio (Kp) | The ratio of the concentration of the compound in the brain tissue to its concentration in the plasma at steady state, determined from in vivo studies. |
| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) | The ratio of the unbound concentration of the compound in the brain to the unbound concentration in the plasma, which is considered the most accurate indicator of brain penetration. |
Understanding the extent and rate of this compound's brain equilibration would be crucial for predicting its efficacy or potential for CNS-related side effects.
Toxicological Assessment and Mechanistic Toxicology of N 4 Hydroxyphenyl Methanesulfonamide
Mechanistic Toxicology: Unraveling Adverse Effects
The toxicological assessment of any chemical compound necessitates a deep understanding of its metabolic fate and the molecular mechanisms by which it may cause harm. For N-(4-hydroxyphenyl)methanesulfonamide, this involves a close look at its biotransformation products, its influence on crucial enzyme systems like cytochrome P450, and the specific molecular cascades it might trigger to induce organ-specific toxicity.
Identification of Toxic Metabolites: The Absence of NAPQI Formation
A pivotal aspect of the toxicological profile of this compound lies in its metabolism, particularly in comparison to its structural analog, acetaminophen (B1664979). The severe hepatotoxicity associated with acetaminophen overdose is a direct consequence of its metabolism by cytochrome P450 enzymes to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov When cellular glutathione (B108866) stores are depleted, NAPQI covalently binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.
Research into novel acetaminophen analogs has shed light on the metabolic fate of compounds with similar structures. Studies on 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628), a compound closely related to this compound, have demonstrated a crucial difference in metabolism. These studies have shown that administration of this analog, even at high doses, did not lead to the formation of NAPQI. nih.gov This finding is significant as it suggests that the structural modification of the N-acetyl group to a methanesulfonamide (B31651) group fundamentally alters the metabolic pathway, preventing the formation of the toxic quinone imine species. The absence of NAPQI formation is a key determinant in the reduced potential for hepatotoxicity compared to acetaminophen.
| Feature | This compound (inferred) | Acetaminophen |
| Metabolite | Does not form NAPQI | Forms NAPQI |
| Toxicity | Reduced potential for hepatotoxicity | High potential for hepatotoxicity at high doses |
Enzyme Induction/Inhibition Related Toxicity: Cytochrome P450 Metabolism
The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including drugs and environmental chemicals. The interaction of a compound with these enzymes, either as a substrate, inhibitor, or inducer, can have significant toxicological implications.
While specific studies on the induction or inhibition of CYP450 enzymes by this compound are limited, the metabolism of sulfonamides as a class has been investigated. It is known that the metabolism of some sulfonamides can be mediated by CYP450 enzymes. nih.gov The oxidative process mediated by CYP450 is the primary pathway for the formation of reactive metabolites from many compounds. nih.gov
In the context of acetaminophen analogs like 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide, while they undergo metabolism, the process does not yield the toxic NAPQI metabolite. nih.gov This suggests that while CYP450 enzymes may be involved in the biotransformation of this compound, the resulting metabolites are likely to be less reactive and toxic. The specific CYP450 isoforms involved and the potential for this compound to induce or inhibit these enzymes, which could lead to drug-drug interactions, remain areas for further investigation.
| Interaction with Cytochrome P450 | Implication |
| Substrate | The compound is metabolized by CYP450 enzymes. |
| Induction | May increase the metabolism of other drugs, potentially reducing their efficacy. |
| Inhibition | May decrease the metabolism of other drugs, potentially increasing their toxicity. |
Molecular Pathways of Organ-Specific Damage
The potential for a chemical to cause organ-specific damage is intrinsically linked to its distribution, accumulation, and the molecular pathways it perturbs within the target organ. For many hepatotoxic compounds, the cascade of events leading to cell death is well-characterized. In acetaminophen-induced liver injury, the depletion of glutathione and the subsequent oxidative stress trigger mitochondrial permeability transition, leading to the loss of mitochondrial membrane potential and cessation of ATP synthesis, culminating in necrotic cell death. nih.gov
Given the evidence that this compound does not form NAPQI, the primary molecular pathway for acetaminophen-induced hepatotoxicity is likely not relevant for this compound. nih.gov However, this does not entirely preclude the possibility of other mechanisms of toxicity. The metabolism of sulfonamides can sometimes lead to the formation of reactive metabolites other than quinone imines, which could potentially interact with cellular macromolecules.
Prodrug Design and Bioconversion Strategies for N 4 Hydroxyphenyl Methanesulfonamide
Rationale for Prodrug Development for N-(4-hydroxyphenyl)methanesulfonamide
A significant hurdle in drug development is poor aqueous solubility and/or permeability, which affects approximately 90% of drug candidates in the development pipeline and nearly 40% of marketed drugs. drug-dev.com These characteristics can lead to low and variable oral bioavailability, hindering the attainment of therapeutic concentrations in the bloodstream. While specific data on the solubility and bioavailability of this compound is not extensively detailed in publicly available literature, compounds containing phenolic and sulfonamide groups can exhibit a range of physicochemical properties that may present challenges.
Prodrug strategies can modify the parent molecule to improve these attributes. For instance, increasing the lipophilicity of a hydrophilic drug can enhance its ability to cross biological membranes, while adding ionizable or polar promoieties can improve the solubility of a poorly soluble compound. mdpi.comnih.gov Technologies such as the formation of salts, co-crystals, and amorphous solid dispersions are also employed to enhance solubility. drug-dev.com By converting this compound into a prodrug, its physicochemical properties can be fine-tuned to achieve a more favorable pharmacokinetic profile.
The prodrug approach is an effective strategy to improve the target selectivity of a parent drug, which can increase its efficacy and reduce systemic toxicity. nih.govnih.gov By designing a prodrug that is activated only at the desired site of action, off-target effects can be minimized. This is particularly crucial for cytotoxic agents used in chemotherapy, where targeting tumor cells is paramount. nih.govnih.gov
Strategies for targeted delivery often involve exploiting unique physiological or biochemical conditions at the target site, such as differences in pH, enzyme expression, or redox potential. nih.gov For example, a prodrug could be designed to be selectively cleaved by an enzyme that is overexpressed in tumor tissue. nih.gov This targeted release ensures that the active drug accumulates at the site of action, enhancing its therapeutic effect while reducing exposure to healthy tissues and thereby lowering systemic toxicity. mdpi.com Nanoparticle-based delivery systems can also be used to protect the drug from degradation and offer targeted delivery, leading to greater safety and biocompatibility. drug-dev.commdpi.com
Chemical Strategies for Prodrug Conjugation
The chemical strategy for creating a prodrug involves temporarily masking the active functional group(s) of the parent drug with a promoiety. For this compound, both the phenolic hydroxyl group and the sulfonamide nitrogen are potential sites for conjugation.
Common strategies include:
Ester and Carbamate Prodrugs: The phenolic hydroxyl group can be converted into an ester or carbamate. These linkages are often susceptible to cleavage by esterase enzymes, which are abundant in the body, to release the active drug. nih.gov
N-Acylsulfonamide Prodrugs: The sulfonamide nitrogen can be acylated. N-acylsulfonamide prodrugs can exhibit improved physicochemical properties and are designed to release the parent sulfonamide via enzymatic or chemical hydrolysis. nih.gov
Sulfenamide (B3320178) Prodrugs: The nitrogen of the parent drug can be bonded to a sulfur atom, forming a sulfenamide. These prodrugs are designed to be cleaved by endogenous thiols like glutathione (B108866), which are present in high concentrations in certain tissues. nih.govresearchgate.net This approach can improve lipophilicity and permeability. researchgate.net
Phosphate (B84403) Prodrugs: Attaching a phosphate group to the phenolic hydroxyl can dramatically increase aqueous solubility. mdpi.com These prodrugs are typically cleaved by alkaline phosphatase enzymes to release the active parent drug. mdpi.com
The selection of the promoiety is critical and depends on the desired properties, such as improved solubility or lipophilicity, and the intended release mechanism.
Table 1: Potential Prodrug Conjugation Strategies for this compound
| Functional Group | Prodrug Linkage | Promoiety Example | Potential Advantage | Release Mechanism |
| Phenolic Hydroxyl (-OH) | Ester | Acetate (B1210297), Benzoate | Increased lipophilicity | Esterase-mediated hydrolysis |
| Phenolic Hydroxyl (-OH) | Carbamate | N-methylcarbamate | Modulated stability | Enzymatic/chemical hydrolysis |
| Phenolic Hydroxyl (-OH) | Phosphate | Monophosphate | Increased aqueous solubility | Phosphatase-mediated hydrolysis |
| Sulfonamide (-SO₂NH-) | N-Acylation | Propionyl | Improved physicochemical properties | Enzymatic/chemical hydrolysis |
| Sulfonamide (-SO₂NH-) | Sulfenamide | Alkylthio (e.g., Octylthio) | Increased lipophilicity and permeability | Thiolysis (e.g., by glutathione) |
In vitro and In vivo Bioconversion Studies of Prodrugs to Active this compound
Once a prodrug is synthesized, its conversion back to the active parent drug must be verified through bioconversion studies. These studies are essential to confirm that the prodrug releases the active molecule efficiently under physiological conditions.
In vitro studies typically involve incubating the prodrug in various biological media, such as:
Plasma and Blood: To assess stability in systemic circulation and conversion by blood-borne enzymes.
Tissue Homogenates: Liver, kidney, or intestine homogenates are used to evaluate the role of tissue-specific enzymes in the bioconversion process.
Buffer Solutions: Stability and hydrolysis rates are studied at different pH values to mimic various physiological environments (e.g., stomach, intestine).
Specific Enzyme Solutions: To confirm the role of specific enzymes (e.g., esterases, phosphatases) in the cleavage of the promoiety.
Thiol Solutions: For sulfenamide prodrugs, conversion is studied in the presence of thiols like glutathione and cysteine to mimic intracellular conditions. nih.govku.edu
In vivo studies are conducted in animal models (e.g., rats) to evaluate the pharmacokinetic profile of the prodrug and the resulting concentration of the released active drug in the plasma and target tissues over time. nih.gov These studies provide critical information on the rate and extent of absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and the parent compound. Successful in vivo conversion is demonstrated by the detection of therapeutic levels of the active this compound in the bloodstream or target organ following administration of the prodrug. nih.gov
Characterization of Prodrugs and their Release Mechanisms
The synthesized prodrugs must be thoroughly characterized to confirm their chemical structure and purity. Standard analytical techniques are employed for this purpose, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the molecular structure and confirm the attachment of the promoiety. derpharmachemica.com
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. derpharmachemica.com
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound. nih.gov
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized prodrug. nih.gov
The release mechanism is the process by which the active drug is liberated from the prodrug. This can occur through two primary pathways:
Enzymatic Cleavage: Many prodrugs are designed to be substrates for common enzymes. For example, ester-based prodrugs are hydrolyzed by carboxylesterases, while phosphate prodrugs are cleaved by alkaline phosphatases. mdpi.comnih.gov
Chemical Hydrolysis: Some prodrugs are designed to be chemically labile under specific physiological conditions. This can include pH-dependent hydrolysis in the acidic environment of the stomach or the slightly alkaline conditions of the intestine. Sulfenamide prodrugs are a prime example of chemically-mediated release, where the sulfenamide bond is cleaved via nucleophilic attack by endogenous thiols like glutathione. researchgate.netku.edu The thiolate anion is the reactive species in this Sɴ2-type reaction, which results in the release of the parent drug and the formation of a mixed disulfide. nih.gov
Understanding the precise release mechanism is crucial for predicting the prodrug's behavior in vivo and ensuring that the active drug is released at the intended site and rate. nih.gov
Advanced Analytical Methodologies for Research on N 4 Hydroxyphenyl Methanesulfonamide
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components of a mixture for qualitative and quantitative analysis. journalagent.comnih.gov The separation is based on the differential partitioning of molecules between a stationary phase and a mobile phase. journalagent.com Several chromatographic methods are pivotal in the study of N-(4-hydroxyphenyl)methanesulfonamide.
High-Performance Liquid Chromatography (HPLC) with various detectors
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound, offering high resolution and sensitivity for separating it from complex mixtures. biomedres.us This technique is particularly useful for non-volatile and thermally unstable compounds. biomedres.us The versatility of HPLC allows for tailored separation by adjusting parameters like the mobile phase composition, column type, and flow rate. biomedres.us
Different detectors can be coupled with HPLC to enhance detection and quantification. UV-Vis detectors are commonly used, and for compounds lacking a strong chromophore, derivatization can be employed to introduce a fluorescent tag, significantly increasing sensitivity. ajrms.comnih.gov For instance, a method developed for a similar hydroxylated compound demonstrated a limit of detection of 100 pmol/l after fluorescence derivatization. ajrms.com The choice of detector depends on the specific analytical needs, including the required sensitivity and the physicochemical properties of the compound and its matrix.
Table 1: HPLC Parameters for Analysis
| Parameter | Example Condition | Purpose |
| Column | Reversed-phase C18 (50 mm × 4.6 mm, 2.7 µm) ajrms.com | Separation based on hydrophobicity. |
| Mobile Phase | Methanol/water (60/40, v/v) ajrms.com | Elution of the analyte from the column. |
| Flow Rate | 1.5 ml/min ajrms.com | Controls the speed of the separation. |
| Detector | Fluorescence (Ex: 350 nm, Em: 525 nm) ajrms.com | Sensitive detection of the analyte. |
Solid-Phase Extraction (SPE) for Sample Preparation
Solid-Phase Extraction (SPE) is a critical sample preparation technique used to clean up and concentrate this compound from various matrices before chromatographic analysis. thermofisher.comscioninstruments.com This technique is more efficient and uses significantly less solvent than traditional liquid-liquid extraction. thermofisher.comscioninstruments.com The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. researchgate.net
The choice of SPE sorbent is crucial for optimal recovery and depends on the analyte's properties and the sample matrix. researchgate.netchromatographyonline.com For a polar compound like this compound in an aqueous matrix, a nonpolar sorbent such as C18 would be appropriate, utilizing hydrophobic interactions for retention. chromatographyonline.com Conversely, for a nonpolar matrix, a polar sorbent would be used. chromatographyonline.com
Table 2: General SPE Protocol
| Step | Description |
| Conditioning | The sorbent is treated with a solvent to activate it for sample interaction. chromatographyonline.com |
| Sample Loading | The sample containing the analyte is passed through the sorbent bed. |
| Washing | A solvent is used to remove impurities while the analyte remains bound to the sorbent. |
| Elution | A different solvent is used to desorb and collect the purified analyte. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound and for assessing its purity. biomedres.usresearchgate.netrsc.org By spotting the reaction mixture on a TLC plate at different time intervals and comparing it to the starting material and expected product, the conversion can be visually tracked. youtube.com TLC is also valuable for preliminary screening of impurities. biomedres.us While it is primarily a qualitative technique, advancements combining TLC with image analysis have enabled quantitative monitoring of reaction progress. rsc.org
The choice of the mobile phase is critical for achieving good separation of spots on the TLC plate. researchgate.net For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common mobile phase for separating moderately polar organic compounds. researchgate.net
Hyphenated Techniques for Impurity Profiling and Metabolite Identification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive impurity profiling and metabolite identification of this compound. ajrconline.orgijsdr.org These methods provide both separation of complex mixtures and structural information about the individual components. ajrconline.org
Commonly used hyphenated techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). ijsdr.org LC-MS is particularly powerful as it can separate non-volatile compounds and provide molecular weight and fragmentation data, which are crucial for identifying unknown impurities and metabolites. ijsdr.org Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are often used as interfaces in LC-MS. ijsdr.org Another powerful, though less sensitive, technique is HPLC-NMR, which can provide detailed structural information directly from the separated components. ijsdr.orgijfmr.com
Table 3: Comparison of Hyphenated Techniques
| Technique | Advantages | Applications |
| LC-MS | High sensitivity and selectivity, provides molecular weight and structural information. biomedres.usijsdr.org | Impurity identification, metabolite profiling, quantification. |
| GC-MS | Excellent for volatile and thermally stable compounds. ajrconline.org | Analysis of volatile impurities or degradation products. |
| HPLC-NMR | Provides detailed structural information for unambiguous identification. ijsdr.orgijfmr.com | Structure elucidation of unknown impurities and metabolites. |
Bioanalytical Method Development for this compound in Biological Matrices
The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. nih.govnih.gov Developing a robust bioanalytical method requires careful consideration of sample preparation, chromatographic separation, and detection to ensure accuracy and reliability.
A typical workflow involves sample pre-treatment, which may include protein precipitation or filtration, followed by an extraction step like SPE to isolate the analyte and remove matrix interferences. ajrms.comthermofisher.com The purified extract is then analyzed by a validated chromatographic method, often HPLC coupled with a sensitive detector. ajrms.comnih.gov For complex biological molecules, hybrid methods combining ligand-binding assays with LC-MS can provide enhanced sensitivity and structural information. nih.gov The stability of the analyte in the biological matrix is also a critical factor that must be evaluated during method development. nih.gov
Quality Control and Validation of Analytical Methods in Research Settings
The validation of analytical methods is a mandatory requirement to ensure that the data generated during research on this compound is reliable and reproducible. nih.gov According to guidelines from the International Conference on Harmonisation (ICH), method validation demonstrates that an analytical procedure is suitable for its intended purpose. nih.gov
Key validation parameters that must be assessed include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov
Accuracy: The closeness of the test results to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
These validation steps are crucial for ensuring the quality and integrity of the research findings. rsc.orgnih.gov
Translational Research and Future Perspectives for N 4 Hydroxyphenyl Methanesulfonamide
Translational Potential as a Lead Compound for Therapeutic Development
N-(4-hydroxyphenyl)methanesulfonamide has emerged as a significant lead compound in the development of novel therapeutic agents, particularly in the realm of analgesics. Its core structure serves as a valuable scaffold for chemical modification, aiming to create new drugs with improved efficacy and safety profiles. The primary translational potential lies in its relationship to acetaminophen (B1664979) (APAP), one of the most widely used over-the-counter analgesic and antipyretic drugs. nih.gov While effective, APAP carries a risk of severe liver damage (hepatotoxicity) in cases of overdose, which is the leading cause of acute liver failure in many Western countries. researchgate.net
Research has focused on developing non-hepatotoxic analogs of APAP, and the this compound structure is central to this effort. By modifying the APAP molecule, scientists have created a pipeline of novel compounds, specifically 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) analogs. nih.gov These new chemical entities (NCEs) were designed to retain the desired analgesic and antipyretic (fever-reducing) properties of APAP while eliminating the mechanism that leads to liver toxicity. nih.govresearchgate.net The key to this innovation is that these analogs are not metabolized to N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite responsible for APAP-induced liver injury. nih.govresearchgate.net In preclinical studies using mouse models, administration of these NCEs, even at high doses, did not produce the liver damage characteristic of APAP overdose. researchgate.net This demonstrates the successful translation of a chemical concept—modifying a known drug's structure—into a promising new class of therapeutic candidates.
Exploration of Novel Therapeutic Applications Beyond Current Indications
The therapeutic potential of this compound and its derivatives may extend far beyond analgesia and antipyresis. This exploration is grounded in the well-established versatility of the broader sulfonamide chemical class, which has been a cornerstone of medicinal chemistry for decades. ajchem-b.comresearchgate.net Sulfonamide-containing drugs have been developed for a vast array of medical conditions, showcasing a wide range of biological activities. ajchem-b.comnih.gov
These activities include:
Antimicrobial Action : The original breakthrough for sulfonamides was their ability to combat bacterial infections. ajchem-b.comresearchgate.net
Antiviral Properties : Certain sulfonamide derivatives have shown efficacy against various viruses. ajchem-b.comnih.gov
Anticancer Effects : They have been investigated for their ability to inhibit enzymes crucial for cancer cell growth, such as carbonic anhydrase. ajchem-b.comnih.gov
Anti-inflammatory Effects : The sulfonamide moiety is present in several anti-inflammatory drugs. ajchem-b.com
Antidiabetic Potential : Some sulfonamides can stimulate insulin (B600854) production, leading to their use in managing diabetes. researchgate.net
Given that the this compound structure contains the key sulfonamide functional group, it represents a promising starting point for designing novel compounds targeting these and other conditions. Its derivatives could be screened for activity against various enzymes, receptors, and cellular pathways implicated in diseases like cancer, viral infections, and inflammatory disorders, opening up new avenues for therapeutic innovation. ajchem-b.comnih.gov
Opportunities for Combination Therapies Involving this compound Analogues
The development of non-hepatotoxic analgesics based on the this compound scaffold presents significant opportunities for combination therapies. A major challenge in pain management is the reliance on opioids, which carry risks of dependence and abuse, and non-steroidal anti-inflammatory drugs (NSAIDs), which can cause kidney injury. nih.gov
Analogs of this compound could be used in combination with these existing pain medications to enhance efficacy while reducing the required dose of the more hazardous drug. For example, a combination product could feature a lower dose of an opioid alongside a novel sulfonamide-based analgesic. This approach could potentially achieve the same level of pain relief as a higher dose of the opioid alone, thereby lowering the risk of addiction and other side effects. The favorable safety profile of these new analogs, particularly their lack of liver toxicity, makes them ideal candidates for such combination strategies, addressing the urgent public health need for safer and more effective non-opioid pain management solutions. researchgate.net
Future Directions in Drug Discovery and Development Research
The promising initial findings for this compound and its derivatives pave the way for several key future research directions. A primary focus will be on the continued preclinical and eventual clinical development of the novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics. nih.govresearchgate.net This involves comprehensive structure-activity relationship (SAR) studies to further optimize their analgesic and antipyretic potency, as well as their pharmacokinetic profiles to ensure stability and bioavailability in the body. nih.govnih.gov
Another critical direction is the expansion of therapeutic applications. Based on the broad bioactivity of sulfonamides, systematic screening of this compound derivatives against a wide range of biological targets is warranted. ajchem-b.comnih.gov This could uncover novel uses in oncology, virology, or inflammatory diseases. Furthermore, inspired by advancements with other sulfonamides, research into novel drug delivery systems, such as topical ointments for localized treatment, could enhance efficacy and minimize potential systemic side effects for specific indications. nih.gov The ultimate goal is to translate these research efforts into a new generation of safe and effective medicines.
Broader Impact of Sulfonamide Research on Medicinal Chemistry
The research and development involving compounds like this compound underscore the immense and enduring impact of the sulfonamide group on medicinal chemistry. Since their initial discovery as the first effective antimicrobial agents, sulfonamides have proven to be a remarkably versatile and fruitful scaffold for drug discovery. ajchem-b.comnih.gov They are not only therapeutic agents in their own right but also vital building blocks in synthetic chemistry, enabling the creation of a diverse array of pharmaceuticals. researchgate.net
The sulfonamide functional group's ability to bind to various enzymes, such as carbonic anhydrases and proteases, has allowed chemists to design targeted inhibitors for treating a multitude of diseases, including glaucoma, cancer, and viral infections. ajchem-b.comajchem-b.com The relative ease of synthesis and the ability to generate high structural diversity allow for extensive modification and optimization of drug candidates. ajchem-b.com The ongoing development of new sulfonamide-based drugs highlights their status as a "privileged scaffold" in medicinal chemistry, continually providing solutions to contemporary medical challenges and inspiring new avenues of research. nih.gov
Interactive Data Table: Research Findings on this compound Analogs
| Compound Class | Key Properties | Mechanism of Safety | Research Model | Reference |
| 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs | Analgesic, Antipyretic, Non-hepatotoxic | Does not form the toxic metabolite NAPQI | Mouse models, in vitro human liver cells | nih.gov, researchgate.net |
| Acetaminophen (APAP) (Reference) | Analgesic, Antipyretic, Hepatotoxic at high doses | Forms toxic metabolite NAPQI | Mouse models | nih.gov, researchgate.net |
Q & A
Q. How can synthetic route reproducibility be improved to avoid systematic errors?
- Methodological Approach : Implement in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring. Validate microanalytical data (e.g., combustion analysis) against independent methods, as discrepancies in reported elemental compositions have led to retractions in prior literature .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
